N-benzyl-N-ethylaminosulfonamide
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Overview
Description
“N-benzyl-N-ethylaminosulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in several studies . For instance, one study reported the design and synthesis of novel amide/sulfonamide derivatives based on previously reported anti-inflammatory compounds . Another study reported the cyclization of N-substituted propynamides, initiated by readily available electrophilic sulfenylating agent, enabling the synthesis of quinolinones and benzo .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group and an ethylaminosulfonamide group . The structure of this compound and similar ones plays a crucial role in their biological activities .
Scientific Research Applications
Neurotoxicity Studies
N-benzyl-N-ethylaminosulfonamide and related compounds have been studied for their neurotoxic effects. Research by Strong et al. (2004) on N-Butyl benzenesulfonamide (NBBS), a related compound, demonstrated its neurotoxicity, causing motor dysfunction and histopathological changes in rabbits (Strong et al., 2004).
Synthesis for Radioligands
Gao et al. (2014) synthesized N-(4-diethylamino)benzyl-4-[¹¹C]methoxy-N-(p-tolyl)benzenesulfonamide as a potential PET selective CB2 radioligand. This study highlights the synthesis process and potential applications in positron emission tomography (PET) imaging (Gao et al., 2014).
Vascular Research
Zuccarello et al. (1996) explored the use of related sulfonamides for the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. This study highlights the potential therapeutic applications of these compounds in vascular conditions (Zuccarello et al., 1996).
Biological Screening
Aziz‐ur‐Rehman et al. (2014) synthesized derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and screened them for biological potential against Gram-negative & Gram-positive bacteria and enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).
Green Chemistry Applications
Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, highlighting the role of these compounds in green chemistry and drug synthesis (Shi et al., 2009).
Antimycobacterial Agents
Malwal et al. (2012) reported on N-Benzyl-2,4-dinitrobenzenesulfonamide's potency in inhibiting Mycobacterium tuberculosis, demonstrating its potential as an antimycobacterial agent (Malwal et al., 2012).
Psychotropic Research
Iwanami et al. (1981) explored benzamides of N,N-disubstituted ethylenediamines, including N-benzyl derivatives, for potential neuroleptic activities, indicating their use in psychotropic research (Iwanami et al., 1981).
Mechanism of Action
Target of Action
Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction . More research is needed to identify the specific targets of N-benzyl-N-ethylaminosulfonamide.
Mode of Action
It’s known that similar compounds, like nmbds, can act as agonists and antagonists at postjunctional nicotinic receptors
Biochemical Pathways
For example, NMBDs can affect the transmission of nerve impulses at the myoneural junction . More research is needed to identify the specific biochemical pathways affected by this compound.
Pharmacokinetics
Similar compounds like nmbds depend on organ function for metabolism and excretion
Result of Action
Similar compounds like nmbds can paralyze skeletal muscles by blocking the transmission of nerve impulses at the myoneural junction . More research is needed to understand the specific effects of this compound’s action.
Action Environment
For example, the effect of NMBDs is potentiated in acidotic patients
Properties
IUPAC Name |
[ethyl(sulfamoyl)amino]methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-2-11(14(10,12)13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRQLZDRJIBNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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